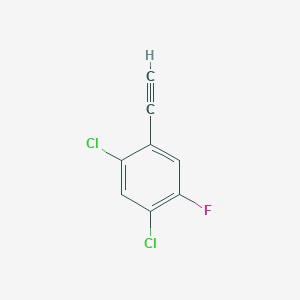

1,5-Dichloro-2-ethynyl-4-fluorobenzene

Description

1,5-Dichloro-2-ethynyl-4-fluorobenzene is an organic compound with the molecular formula C8H3Cl2F. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one ethynyl group, and one fluorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name |

1,5-dichloro-2-ethynyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F/c1-2-5-3-8(11)7(10)4-6(5)9/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZFCXYRXDCZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-ethynyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of ethynylbenzene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-ethynyl-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically under reflux conditions.

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids under mild conditions to form biaryl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while Suzuki-Miyaura coupling produces biaryl compounds .

Scientific Research Applications

1,5-Dichloro-2-ethynyl-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-ethynyl-4-fluorobenzene involves its ability to participate in electrophilic aromatic substitution and coupling reactions. The ethynyl group provides a site for further functionalization, while the chlorine and fluorine atoms influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

1,5-Dichloro-2-ethynylbenzene: Lacks the fluorine atom, which affects its reactivity and applications.

1,5-Dichloro-4-fluorobenzene: Lacks the ethynyl group, limiting its use in coupling reactions.

2,4-Dichloro-1-fluorobenzene: Different substitution pattern, leading to different chemical properties and reactivity.

Uniqueness

1,5-Dichloro-2-ethynyl-4-fluorobenzene is unique due to its specific substitution pattern, which allows for a wide range of chemical reactions and applications. The presence of both chlorine and fluorine atoms, along with the ethynyl group, makes it a versatile compound in organic synthesis .

Biological Activity

1,5-Dichloro-2-ethynyl-4-fluorobenzene (CAS Number: 2353948-12-4) is a synthetic organic compound with potential biological activities. It belongs to the class of halogenated aromatic compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom and two chlorine atoms attached to a benzene ring with an ethynyl group, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Some proposed mechanisms include:

- Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds often generate ROS, which can induce oxidative stress in cells.

Biological Activities

Recent studies have reported several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound has inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations have shown that this compound may possess anticancer activity. Studies involving cancer cell lines revealed that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. The precise mechanisms remain under investigation but may involve modulation of apoptotic pathways.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties of halogenated compounds. The ability of this compound to protect neuronal cells from oxidative damage has been observed in laboratory settings.

Case Studies

Several case studies highlight the potential applications and effects of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed at concentrations above 50 µg/ml.

-

Anticancer Activity Assessment :

- Objective : To investigate the effects on human breast cancer cell lines (MCF-7).

- Methodology : MTT assay was used to determine cell viability.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values around 30 µM.

-

Neuroprotection Study :

- Objective : To assess protective effects against oxidative stress in neuronal cells.

- Methodology : Neuronal cultures were exposed to H2O2 with and without the compound.

- Results : Pre-treatment with this compound significantly reduced cell death compared to controls.

Data Table

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Test Organism/Cell Line | Method Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Inhibition at >50 µg/ml |

| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 ~30 µM |

| Neuroprotection | Neuronal cells | H2O2 exposure | Reduced cell death |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dichloro-2-ethynyl-4-fluorobenzene, and how can reaction conditions be systematically optimized?

- Methodology : Begin with halogenated benzene precursors and employ Sonogashira coupling for introducing the ethynyl group. Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using a Design of Experiments (DoE) approach. Monitor yields via GC-MS or HPLC and validate purity via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key considerations : Protect reactive sites (e.g., fluorine substituents) during synthesis to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of the ethynyl group.

Q. How can spectroscopic techniques (NMR, IR, MS) be combined to unambiguously characterize this compound?

- Methodology :

- NMR : Analyze F NMR for fluorine environments (δ ~ -110 ppm for aromatic F) and H NMR for ethynyl proton (δ ~ 2.5–3.5 ppm). Compare with NIST reference data for halogenated aromatics .

- IR : Confirm ethynyl C≡C stretch (2100–2260 cm) and C-F stretches (1200–1100 cm).

- MS : Use HRMS to distinguish isotopic patterns (Cl/F isotopes) and verify molecular ion peaks.

Q. What are the dominant reaction pathways for this compound in cross-coupling or cycloaddition reactions?

- Methodology : Screen reactions under Pd-catalyzed conditions (e.g., Suzuki-Miyaura for aryl coupling) or Cu-mediated azide-alkyne cycloaddition (CuAAC). Monitor regioselectivity via LC-MS and X-ray crystallography for product confirmation .

- Safety note : Conduct small-scale trials due to potential exothermic reactivity of ethynyl groups .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, ethynyl) influence the compound’s reactivity in catalytic transformations?

- Methodology :

- Perform Hammett analysis to correlate substituent σ values with reaction rates (e.g., in Pd-catalyzed couplings).

- Use DFT calculations (e.g., Gaussian or ORCA) to model electron density distribution and predict reactive sites .

- Data interpretation : Compare experimental kinetic data with computational results to resolve discrepancies .

Q. How can this compound be utilized in materials science, such as in conductive polymers or metal-organic frameworks (MOFs)?

- Methodology :

- Polymerization: Initiate radical or step-growth polymerization of the ethynyl group; characterize conductivity via four-point probe measurements.

- MOF synthesis: Coordinate the compound with transition metals (e.g., Cu, Zn) and analyze porosity via BET surface area measurements .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts, inconsistent spectroscopic results)?

- Methodology :

- Contradiction analysis : Apply root-cause analysis (RCA) to identify variables (e.g., trace moisture, catalyst deactivation).

- Validation : Replicate experiments under controlled conditions and use orthogonal analytical methods (e.g., XPS for elemental composition vs. EDX) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 85–87°C (DSC) | |

| Solubility (Polar Solvents) | DMSO > DMF > MeOH (UV-Vis quantification) | |

| TLC R (Hexane:EA 3:1) | 0.45 | |

| F NMR Shift | -112 ppm (CDCl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.